molecular formula C20H14ClFN4S B2992159 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338751-44-3

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2992159
CAS No.: 338751-44-3
M. Wt: 396.87
InChI Key: MGURGFRHUAWJOR-KTKRTIGZSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, which is substituted with a chlorofluorobenzyl group and a styryl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and functional groups .

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorofluorobenzyl and styryl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4S/c21-17-7-4-8-18(22)16(17)13-27-20-24-19-23-12-11-15(26(19)25-20)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGURGFRHUAWJOR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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